molecular formula C22H27N3O6S B1147843 Dansyl-X, SE CAS No. 217176-82-4

Dansyl-X, SE

Cat. No.: B1147843
CAS No.: 217176-82-4
M. Wt: 461.53
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Description

Dansyl-X, SE (Succinimidyl 6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoate) is an amino-reactive fluorescent dye widely used for labeling proteins, antibodies, and peptides. Its molecular weight is 461.53 g/mol, with a CAS registry number of 217176-82-4 . The compound features a dansyl fluorophore (dimethylaminonaphthalene sulfonamide) linked via a hexanoic acid spacer to a succinimidyl ester (SE) group, enabling efficient conjugation with primary amines under mild conditions (pH >7.5) . This compound exhibits environment-sensitive fluorescence, with excitation/emission maxima at ~340 nm and ~525 nm, respectively, and a large Stokes shift (~185 nm) . This property makes it ideal for studying hydrophobic interactions in biophysical assays, such as protein-ligand binding or membrane dynamics .

The dye is soluble in DMSO and requires storage at -20°C in dry, dark conditions to maintain stability . Compared to its predecessor, Dansyl chloride, this compound offers superior conjugation efficiency and reduced hydrolysis susceptibility due to its stable succinimidyl ester group . It is priced at €108 per 25 mg, making it cost-effective relative to other dyes like NBD-X, SE (€276/25 mg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-X, SE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Fluorescent Labeling of Biomolecules

Dansyl-X, SE is primarily employed for the fluorescent labeling of proteins and peptides . Its structure allows for efficient conjugation to amino groups in biomolecules, facilitating the study of protein interactions and dynamics through fluorescence microscopy and spectroscopy. The dansyl moiety provides a strong fluorescent signal, which is crucial for detecting low-abundance biomolecules.

Case Study: Protein Labeling Efficiency

In a comparative study, this compound demonstrated significantly higher labeling efficiency than its predecessor, dansyl chloride. This enhanced efficiency is attributed to the compound's ability to form stable conjugates without compromising the biological activity of the labeled proteins . For instance, human butyrylcholinesterase modified with Dansyl-X retained full enzymatic activity while exhibiting robust fluorescence signals .

Bioconjugation Techniques

The compound is extensively used in bioconjugation , where it serves as an amino-reactive building block for synthesizing peptide conjugates. This application is vital in developing targeted drug delivery systems and diagnostic tools.

Table 1: Comparison of Bioconjugation Methods

MethodEfficiencyStabilityApplication Area
This compoundHighExcellentTargeted drug delivery, diagnostics
Dansyl chlorideModerateGoodGeneral protein labeling
Other fluorescent dyesVariableVariableVarious applications

Mass Spectrometry and Structural Analysis

This compound is also pivotal in mass spectrometry for enhancing the detection of small molecules. The dansyl group increases ionization efficiency during liquid chromatography-mass spectrometry (LC-MS) analysis, making it an ideal probe for structural studies of proteins .

Case Study: Structural Probing

A study illustrated that dansyl labeling improved chromatographic separation and ionization in LC-MS analysis. The use of Dansyl-X allowed researchers to perform detailed structural investigations on complex protein systems without significant structural perturbations caused by over-labeling .

Environment-Sensitive Fluorescence

The fluorescence properties of Dansyl-X are sensitive to environmental changes, which can be exploited to study conformational changes in proteins or detect specific interactions within cellular environments. This feature makes it a valuable tool in biophysical studies.

Application Example: Conformational Studies

Researchers have utilized the environment-sensitive nature of dansyl dyes to monitor protein folding and unfolding processes. By observing changes in fluorescence intensity under varying conditions (e.g., pH and ionic strength), insights into protein dynamics can be gleaned .

Drug Development Applications

In pharmaceutical research, this compound plays a role in developing fluorescent drug analogs that target hydrophobic sites within proteins or membranes. This application is particularly relevant in screening potential therapeutic agents.

Case Study: Drug Screening

A recent study highlighted how fluorescent drug analogs prepared with Dansyl-X were used to screen for compounds that bind effectively to target proteins involved in disease pathways. The fluorescent tags facilitated high-throughput screening methods by enabling rapid detection of binding events .

Mechanism of Action

The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .

Comparison with Similar Compounds

Dansyl-X, SE vs. Dansyl Chloride

  • Conjugation Efficiency : this compound demonstrates ~3-fold higher labeling efficiency than Dansyl chloride, which relies on sulfonyl chloride chemistry prone to hydrolysis and side reactions .
  • Stability : this compound’s succinimidyl ester group ensures stability in aqueous buffers, whereas Dansyl chloride requires anhydrous conditions and exhibits shorter shelf life .
  • Safety : Dansyl chloride is classified as corrosive (H314) and hazardous to metals (H290), necessitating stringent handling . This compound poses fewer safety risks due to its inert ester group.

This compound vs. NBD-X, SE

  • Fluorophore Properties : NBD-X, SE (nitrobenzoxadiazole fluorophore) has excitation/emission maxima at ~465 nm/~535 nm, making it suitable for green fluorescence applications, whereas this compound’s blue-green emission (~525 nm) is more sensitive to hydrophobic environments .
  • Cost : this compound is significantly cheaper (€108 vs. €276 per 25 mg) .
  • Binding Affinity : In nucleic acid assays, Dansyl-X labels require higher primer concentrations than FAM-labeled primers but lower than biotinylated ones, indicating moderate binding affinity .

This compound vs. AMCA-X, SE and FITC

  • Spectral Range : AMCA-X, SE (coumarin-based) emits blue fluorescence (~450 nm), while FITC (fluorescein derivative) emits green (~520 nm). This compound’s environment-sensitive emission allows dynamic tracking of molecular interactions, unlike static fluorescence of AMCA or FITC .
  • pH Sensitivity : FITC’s fluorescence is pH-dependent (quenched below pH 7), whereas this compound maintains stability across physiological pH ranges .

Data Table: Key Properties of this compound and Comparators

Property This compound Dansyl Chloride NBD-X, SE AMCA-X, SE
Molecular Weight (g/mol) 461.53 269.73 383.34 388.37
Excitation/Emission (nm) 340/525 335/525 465/535 350/450
Conjugation Chemistry Succinimidyl ester Sulfonyl chloride Succinimidyl ester Succinimidyl ester
Price (25 mg) €108 €90 €276 €156
Stability High (stable in DMSO) Low (hydrolysis-prone) Moderate High
Key Application Protein labeling Small-molecule tagging Nucleic acid assays Peptide conjugation

Biological Activity

Dansyl-X, SE is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and various applications in biophysical studies.

This compound is a derivative of dansyl chloride, known for its enhanced labeling efficiency and stability. The compound exhibits environmentally sensitive fluorescence quantum yields and emission maxima, making it suitable for probing hydrophobic sites in proteins and membranes. The synthesis process typically involves the reaction of dansyl chloride with various substrates, resulting in fluorescent derivatives that can be used in various biological assays .

Synthesis Example:

One study detailed the synthesis of fluorescent derivatives using dansyl chloride. The reaction involved mixing dansyl chloride with methoxyamine in acetonitrile, yielding significant quantities of the desired product after purification .

Fluorescence Characteristics

This compound displays a large Stokes shift and fluorescence lifetimes ranging from 10 to 20 nanoseconds. These properties make it an effective tool for biophysical studies, particularly in understanding interactions within biological systems .

Fluorescence Quantum Yields

The quantum yield of this compound varies based on environmental conditions:

  • In Hydrophobic Environments: Increased fluorescence intensity.
  • In Polar Environments: Decreased fluorescence intensity.

This sensitivity allows researchers to use Dansyl-X as a probe to study membrane dynamics and protein interactions.

1. Protein Labeling

This compound is widely used for labeling proteins due to its ability to bind specifically to hydrophobic regions. This property facilitates the study of protein folding, dynamics, and interactions within cellular environments.

2. Membrane Studies

Research has shown that dansyl derivatives can be utilized to explore cholesterol behavior in lipid membranes. For instance, dansyl-cholestanol (DChol) has been employed to investigate cholesterol-rich microdomains in cell membranes using confocal imaging techniques. The findings indicated that DChol preferentially localizes in these microdomains, providing insights into cholesterol dynamics within cellular structures .

Case Study 1: Cholesterol Behavior

In a study using DChol as a fluorescent probe, researchers demonstrated its ability to sense cholesterol's mobility within plasma membranes. The study utilized fluorescence resonance energy transfer (FRET) techniques to analyze the distribution of DChol among different membrane domains .

ParameterCholesterol-Rich DomainsCholesterol-Poor Domains
MobilityHighLow
Fluorescence IntensityHighLow

Case Study 2: Drug Development

This compound has also been applied in drug development as a fluorescent marker for tracking drug interactions with target proteins. A study highlighted the use of dansylated compounds to improve mass spectrometric detection of bioactive molecules .

Research Findings

Recent studies have underscored the versatility of this compound in various biological applications:

  • Improved Detection: Dansyl derivatives enhance the detection of phenolic compounds through mass spectrometry by facilitating their derivatization .
  • Biophysical Probing: The compound's fluorescence properties have made it an essential tool for probing biophysical interactions at the molecular level.

Q & A

Basic Research Questions

Q. What are the critical factors to optimize when using Dansyl-X, SE for protein labeling?

Key factors include solvent selection (anhydrous DMF/DMSO for solubility), pH (>7.5 to activate amine reactivity), buffer compatibility (avoiding amines like Tris or ammonium salts), and reaction temperature (room temperature or 4°C for stability) . For reproducibility, ensure precise molar ratios between dye and protein (e.g., 10:1 molar excess of dye) and validate purity post-labeling via dialysis or size-exclusion chromatography.

Q. How should this compound stock solutions be prepared to ensure stability?

Dissolve this compound in anhydrous DMSO or DMF to concentrations of 10–50 mM. Aliquot and store at -20°C in moisture-free, light-protected vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the NHS ester group .

Q. What analytical techniques are recommended to confirm successful conjugation of this compound to target proteins?

Use UV-Vis spectroscopy (absorption peak at ~340 nm for dansyl) to quantify labeling efficiency. SDS-PAGE with fluorescence imaging or mass spectrometry can confirm molecular weight shifts. Validate functionality via fluorescence quenching assays or comparative binding studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when comparing this compound with other fluorophores (e.g., ROX)?

Dansyl-X’s fluorescence is pH-sensitive and prone to quenching in polar environments. If intensity discrepancies arise (e.g., lower signal vs. ROX in competitive adsorption assays), adjust buffer pH to 7.5–8.5, minimize exposure to light, and validate using internal controls (e.g., unlabeled protein). Normalize data to account for fluorophore-specific quantum yields .

Q. What experimental design considerations are critical for competitive adsorption studies using this compound-labeled peptides?

  • Use equimolar ratios of competing peptides (e.g., Dansyl-X-RRRRRK vs. ROX-DDDDDK).
  • Pre-adsorb surfaces (e.g., TiN or TiO₂) to block nonspecific binding.
  • Quantify fluorescence via confocal microscopy or plate readers, ensuring exposure settings are consistent across samples.
  • Include negative controls (e.g., unmodified surfaces) to baseline fluorescence .

Q. How should researchers address low labeling efficiency in antibody conjugation protocols?

  • Troubleshooting steps :

  • Verify antibody integrity (e.g., SDS-PAGE for fragmentation).
  • Optimize reaction time (4–8 hours for antibodies vs. 1 hour for proteins).
  • Replace expired dye stocks and ensure anhydrous solvent conditions.
  • Use amine-free buffers (e.g., PBS with EDTA) and remove preservatives (e.g., sodium azide) via dialysis .

Q. What methodologies are recommended for analyzing contradictory data in multi-fluorophore experiments?

  • Perform spectral unmixing to isolate overlapping emission spectra (e.g., dansyl vs. FITC).
  • Validate with orthogonal techniques like Förster Resonance Energy Transfer (FRET) or HPLC-MS for conjugate purity.
  • Statistically analyze replicates to distinguish technical variability from biological significance .

Q. Data Management and Reproducibility

Q. How should spectral data from this compound experiments be archived for reproducibility?

  • Store raw fluorescence spectra (e.g., .csv or .txt files) with metadata (pH, solvent, instrument settings).
  • Document processing steps (e.g., baseline correction, normalization) in a standardized workflow.
  • Use version-controlled repositories (e.g., Zenodo) and cite protocols from primary literature .

Q. What strategies ensure cross-study comparability when using this compound in diverse biological systems?

  • Report molar extinction coefficients (ε) and quantum yields (Φ) specific to experimental conditions.
  • Adopt community standards (e.g., MIAME for microarray data) for fluorescence-based assays.
  • Publish detailed supplementals with solvent preparation steps and reaction kinetics .

Q. Experimental Design and Validation

Q. How can researchers validate the specificity of this compound labeling in complex biological matrices?

  • Perform blocking experiments with excess free amine (e.g., glycine) to confirm covalent binding.
  • Use knock-out controls (e.g., amine-deficient mutants) or competitive inhibitors.
  • Combine with immunoblotting (anti-dansyl antibodies) for orthogonal validation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIICGLEONACOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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